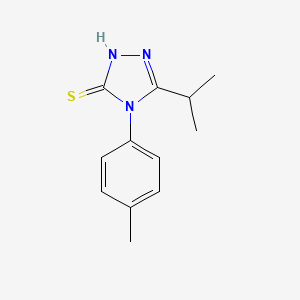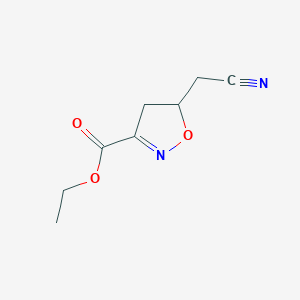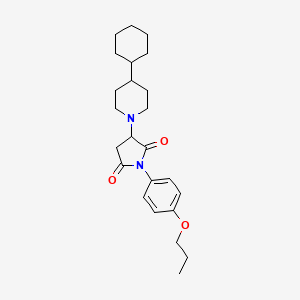![molecular formula C20H14N8O2 B11051453 5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11051453.png)
5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is a complex organic compound characterized by its unique structure, which includes two tetrazole rings connected via a benzene ring through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) typically involves the following steps:
Formation of the Benzene Derivative: The starting material, benzene-1,3-diol, is reacted with phenyl isocyanate to form 1,3-bis(phenylcarbamoyloxy)benzene.
Cyclization to Tetrazole Rings: The intermediate is then subjected to cyclization using sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper sulfate (CuSO₄), to form the tetrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amine derivatives.
Substitution: The ether linkages and phenyl rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as high thermal stability and energetic performance.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole rings can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists.
Industry
In the industrial sector, this compound is investigated for its use in the production of high-energy materials, such as explosives and propellants
Wirkmechanismus
The mechanism by which 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity through competitive binding. The tetrazole rings can form hydrogen bonds and electrostatic interactions with the target molecules, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-[ethene-1,2-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with an ethene linkage instead of a benzene ring.
5,5’-[methane-1,1-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with a methane linkage.
Uniqueness
5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is unique due to its benzene linkage, which provides greater rigidity and stability compared to its analogs with ethene or methane linkages. This structural feature enhances its thermal stability and makes it more suitable for high-energy applications.
Eigenschaften
Molekularformel |
C20H14N8O2 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
1-phenyl-5-[3-(1-phenyltetrazol-5-yl)oxyphenoxy]tetrazole |
InChI |
InChI=1S/C20H14N8O2/c1-3-8-15(9-4-1)27-19(21-23-25-27)29-17-12-7-13-18(14-17)30-20-22-24-26-28(20)16-10-5-2-6-11-16/h1-14H |
InChI-Schlüssel |
NZIPGRQWQYIFCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11051388.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)
![[3-(4-Methoxyphenyl)-2-methyl-5-oxo-4H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B11051402.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)

![4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B11051429.png)

![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![2-(4-methylphenyl)thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B11051467.png)
